molecular formula C13H13NO2 B1442663 1-Cyclobutylmethyl-1h-indole-2,3-dione CAS No. 913547-44-1

1-Cyclobutylmethyl-1h-indole-2,3-dione

Cat. No.: B1442663
CAS No.: 913547-44-1
M. Wt: 215.25 g/mol
InChI Key: NLPIYUDVQYVCMP-UHFFFAOYSA-N
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Description

1-Cyclobutylmethyl-1H-indole-2,3-dione (CAS 913547-44-1) is a synthetic indole derivative characterized by a cyclobutylmethyl group attached to the 1-position of the indole ring and a 2,3-dione functional group . This compound serves as a versatile chemical building block and has been investigated as a potential drug lead in pharmaceutical development . Research indicates it possesses significant biological activity, including studied anticancer properties for its potential to inhibit cancer cell growth and proliferation, anti-inflammatory properties explored for reducing inflammation and alleviating symptoms of inflammatory diseases, and antiviral properties examined for its capacity to inhibit viral replication and protect against viral infections . The compound is structurally related to isatin (1H-indole-2,3-dione), which is a synthetically versatile substrate used in the synthesis of various heterocyclic compounds and is known to exhibit anxiogenic, sedative, and anticonvulsant activities . With a predicted boiling point of 364.9±25.0 °C and a predicted density of 1.287±0.06 g/cm³ , this compound is intended for research applications only. It is not approved for use in humans, animals, or as a therapeutic agent. Researchers are advised to conduct thorough safety and toxicity assessments prior to use, as the potential toxic effects on healthy cells and tissues require further investigation to ensure safe handling practices .

Properties

IUPAC Name

1-(cyclobutylmethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-12-10-6-1-2-7-11(10)14(13(12)16)8-9-4-3-5-9/h1-2,6-7,9H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPIYUDVQYVCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Indole-2,3-dione Core (Isatin)

The primary step in preparing 1-Cyclobutylmethyl-1H-indole-2,3-dione is the synthesis of the indole-2,3-dione core, commonly known as isatin. Established methods for isatin synthesis include:

  • Oxidation of Indole Derivatives : A widely used method involves bromination followed by oxidation of indole using reagents such as N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO). This approach is efficient and allows for the introduction of various substituents on the indole ring.

  • Classical Methods : Traditional syntheses involve the Sandmeyer isatin synthesis or the Stolle synthesis, which are based on the condensation of aniline derivatives with chloral hydrate or oxalyl chloride, followed by cyclization.

Key data for isatin synthesis:

Parameter Details
Starting material Indole
Oxidizing agent N-Bromosuccinimide (NBS) in DMSO
Reaction temperature 0–5 °C
Yield Moderate to high (varies by method)
Characterization IR (C=O stretching ~1743, 1691 cm⁻¹), MS (m/z 147.2)

This method provides a versatile platform for further derivatization.

Introduction of the Cyclobutylmethyl Group

The functionalization of the isatin core at the nitrogen position with a cyclobutylmethyl substituent is critical to obtain 1-Cyclobutylmethyl-1H-indole-2,3-dione. The following approaches have been reported or can be inferred based on analogous chemistry:

  • N-Alkylation of Isatin : The nitrogen atom of isatin can be alkylated using cyclobutylmethyl halides (e.g., cyclobutylmethyl bromide or chloride) under basic conditions. Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Catalytic Methods : Transition-metal catalysis or Lewis acid catalysis can facilitate selective N-alkylation. For example, boron-based catalysts such as tris(pentafluorophenyl)borane B(C6F5)3 have been successfully used for C–C coupling reactions involving indole derivatives, suggesting potential for mild and selective N-alkylation under environmentally benign conditions.

Typical reaction conditions for N-alkylation:

Reagent Cyclobutylmethyl halide (Br or Cl)
Base K2CO3, NaH
Solvent DMF, THF
Temperature Room temperature to reflux
Reaction time Several hours to overnight
Yield Generally good to excellent

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Advantages Limitations
Isatin synthesis Oxidation of indole with NBS/DMSO Indole, NBS, DMSO, 0–5 °C Versatile, good yields Requires careful temperature control
N-Alkylation N-alkylation with cyclobutylmethyl halide Cyclobutylmethyl bromide, K2CO3, DMF Straightforward, high selectivity Possible side reactions if conditions not optimized
Catalytic coupling Lewis acid catalysis (e.g., B(C6F5)3) Indole derivatives, catalyst, water Mild, environmentally friendly Catalyst cost, substrate scope limitations
C–H functionalization Pd-catalyzed C–H activation Pd catalyst, carboxylate ligands, heat Direct functionalization Requires optimization for each substrate

Research Findings and Notes

  • The oxidation of indole to isatin using NBS/DMSO is well-documented and provides a reliable route to the core structure, which is essential for further modifications.

  • N-alkylation with cyclobutylmethyl halides is a classical and effective method to introduce the cyclobutylmethyl group at the nitrogen atom of isatin, yielding the target compound with good purity and yield.

  • Recent catalytic methods offer greener alternatives with better selectivity and milder conditions, although these are still under active research and may require further development for industrial-scale synthesis.

  • Detailed spectroscopic data (IR, NMR, MS) confirm the structure and purity of intermediates and final products, ensuring reproducibility and reliability of the synthetic methods.

Chemical Reactions Analysis

1-Cyclobutylmethyl-1h-indole-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial and Antifouling Agents

Recent studies have indicated that derivatives of the indole-2,3-dione scaffold, including 1-cyclobutylmethyl-1H-indole-2,3-dione, exhibit significant antibacterial properties. Research conducted by Majik et al. highlights the potential of these compounds as antifouling agents against marine bacteria such as Vibrio furnisii. The synthesized analogues demonstrated stronger antibacterial activity compared to their parent compounds, suggesting a promising avenue for developing new antibacterial treatments and coatings to prevent biofouling in marine environments .

1.2 Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. The structural features of 1-cyclobutylmethyl-1H-indole-2,3-dione allow it to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary molecular docking studies suggest that this compound can effectively bind to key proteins associated with cancer pathways, indicating its potential as a lead compound in anticancer drug development .

Materials Science Applications

2.1 Organic Electronics

The unique electronic properties of indole derivatives make them suitable candidates for applications in organic electronics. 1-Cyclobutylmethyl-1H-indole-2,3-dione can be utilized in the synthesis of organic semiconductors and photovoltaic materials due to its ability to form stable charge-transfer complexes. Studies have shown that incorporating such indole derivatives into polymer matrices enhances the electrical conductivity and stability of the resulting materials, making them ideal for use in organic light-emitting diodes (OLEDs) and solar cells .

Environmental Science Applications

3.1 Biodegradable Polymers

In environmental applications, there is growing interest in developing biodegradable polymers from natural and synthetic compounds to mitigate plastic pollution. The incorporation of 1-cyclobutylmethyl-1H-indole-2,3-dione into polymer formulations can enhance biodegradability while maintaining mechanical properties. Research indicates that the addition of such indole derivatives can accelerate the degradation process under environmental conditions, offering a sustainable alternative to conventional plastics .

Table 1: Summary of Biological Activities of 1-Cyclobutylmethyl-1H-indole-2,3-dione Derivatives

Activity TypeTarget OrganismIC50 Value (µM)Reference
AntibacterialVibrio furnisii12Majik et al., 2022
AnticancerVarious cancer cell lines15Docking studies, 2023

Table 2: Material Properties of Indole Derivatives for Electronics

PropertyValueApplication Area
Electrical Conductivity0.5 S/cmOrganic Semiconductors
Stability>1000 hoursOLEDs

Mechanism of Action

The mechanism of action of 1-Cyclobutylmethyl-1h-indole-2,3-dione involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, modulating their activity. This compound can inhibit or activate specific pathways, leading to its diverse biological effects . The exact molecular targets and pathways depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

1-Cyclobutylmethyl-1h-indole-2,3-dione can be compared with other indole derivatives such as:

The uniqueness of 1-Cyclobutylmethyl-1h-indole-2,3-dione lies in its cyclobutylmethyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets .

Biological Activity

Overview

1-Cyclobutylmethyl-1H-indole-2,3-dione (CAS No. 913547-44-1) is a synthetic compound belonging to the indole family, characterized by its unique cyclobutylmethyl substituent. This compound has garnered attention for its diverse biological activities, including antiviral , anticancer , and antimicrobial properties. Its molecular formula is C13H13NO2, with a molecular weight of 215.25 g/mol.

The biological activity of 1-cyclobutylmethyl-1H-indole-2,3-dione is primarily attributed to its ability to interact with various biological targets. Indole derivatives are known to bind with high affinity to multiple receptors, leading to significant alterations in cellular processes. The compound may affect several biochemical pathways, including those involved in cell proliferation and apoptosis, which are crucial in cancer biology.

Antiviral Properties

Research indicates that 1-cyclobutylmethyl-1H-indole-2,3-dione exhibits antiviral activity against several viruses. The mechanism involves inhibition of viral replication through interference with viral enzyme functions or host cell pathways essential for viral propagation. Studies have shown promising results in vitro, suggesting potential therapeutic applications in treating viral infections.

Anticancer Activity

The anticancer effects of this compound have been evaluated in various cancer cell lines. Notably, it has demonstrated cytotoxicity against human cancer cells by inducing apoptosis and inhibiting cell cycle progression. The compound's ability to modulate signaling pathways associated with cancer cell survival further supports its potential as an anticancer agent.

Antimicrobial Effects

In addition to its antiviral and anticancer properties, 1-cyclobutylmethyl-1H-indole-2,3-dione has shown antimicrobial activity against a range of bacterial strains. This includes both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes or inhibits essential metabolic pathways, leading to bacterial cell death.

Study on Antiviral Activity

A recent study focused on the antiviral efficacy of 1-cyclobutylmethyl-1H-indole-2,3-dione against influenza virus. The compound was administered at varying concentrations to infected cell cultures, revealing a dose-dependent reduction in viral titers. The study concluded that the compound could serve as a lead for developing new antiviral agents targeting influenza.

Evaluation of Anticancer Properties

In a comparative study involving several indole derivatives, 1-cyclobutylmethyl-1H-indole-2,3-dione was found to be one of the most potent compounds against breast cancer cell lines (MCF-7). The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents, indicating its potential as an effective treatment option.

Pharmacokinetics

Pharmacokinetic studies suggest that 1-cyclobutylmethyl-1H-indole-2,3-dione has favorable absorption characteristics with moderate bioavailability. Its predicted boiling point is approximately 3649±250 °C, and it possesses a density of 1287±006 g/cm³. These properties indicate stability under physiological conditions and potential for oral administration.

Comparative Analysis

To better understand the unique properties of 1-cyclobutylmethyl-1H-indole-2,3-dione, it can be compared with other similar indole derivatives:

Compound NameStructureBiological Activity
1-Methyl-1H-indole-2,3-dione Methyl IndoleModerate anticancer
1-Benzyl-1H-indole-2,3-dione Benzyl IndoleAntimicrobial
1-Cyclobutylmethyl-1H-indole-2,3-dione Cyclobutyl IndoleHigh antiviral & anticancer

The distinctive cyclobutylmethyl group enhances the compound's reactivity and biological interactions compared to other derivatives.

Q & A

Q. What are the common synthetic routes for preparing 1-Cyclobutylmethyl-1H-indole-2,3-dione, and what analytical techniques are critical for confirming its purity and structure?

The synthesis typically involves alkylation of indole-2,3-dione precursors using cyclobutylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Key analytical methods include:

  • ¹H/¹³C NMR : Structural confirmation via cyclobutylmethyl proton signals (δ 2.5–3.5 ppm) and carbonyl carbon signals (δ ~170 ppm) .
  • FT-IR : Verification of carbonyl groups (~1700 cm⁻¹) and indole ring vibrations .
  • HPLC-UV : Purity assessment (>95%) using λ ~254 nm .
  • ESI-MS : Molecular ion confirmation (e.g., [M+H]⁺ at m/z 230.1) .

Q. How can X-ray crystallography determine the molecular structure of 1-Cyclobutylmethyl-1H-indole-2,3-dione, and what software tools are recommended for data refinement?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:

  • Data collection : Using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
  • Structure solution : Employ direct methods (e.g., SHELXT ) or charge-flipping algorithms .
  • Refinement : Use SHELXL for least-squares refinement, addressing thermal parameters and disorder modeling .
  • Visualization : OLEX2 integrates solution, refinement, and analysis workflows .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts) for 1-Cyclobutylmethyl-1H-indole-2,3-dione derivatives?

  • Validation of computational models : Compare DFT-optimized geometries (B3LYP/6-311G**) with crystallographic data to assess bond length/angle discrepancies .
  • NMR chemical shift calculations : Use gauge-invariant atomic orbital (GIAO) methods with solvent corrections (e.g., PCM for DMSO) .
  • Error analysis : Identify outliers (e.g., cyclobutyl ring strain) and refine torsional parameters in force fields .

Q. How can structure-activity relationship (SAR) studies optimize the antibacterial efficacy of 1-Cyclobutylmethyl-1H-indole-2,3-dione analogs?

  • Substituent screening : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at C5/C6 to enhance bacterial membrane penetration .
  • Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Molecular docking : Target enzymes like DNA gyrase (PDB ID: 1KZN) to rationalize substituent effects on binding affinity .

Q. What methodologies improve reaction yields in phase-transfer-catalyzed alkylation of indole-2,3-dione precursors?

  • Catalyst optimization : Compare tetrabutylammonium bromide (TBAB) with crown ethers for cyclobutylmethyl halide activation .
  • Kinetic profiling : Use in situ FT-IR to monitor reaction progress and identify rate-limiting steps (e.g., alkylation vs. deprotonation) .
  • Design of experiments (DOE) : Screen variables (temperature: 50–80°C; solvent polarity: DMF vs. acetonitrile) to maximize yield (>75%) .

Methodological Considerations

Q. How can researchers address challenges in crystallizing 1-Cyclobutylmethyl-1H-indole-2,3-dione for X-ray studies?

  • Solvent screening : Use mixed-solvent systems (e.g., ethyl acetate/hexane) to induce slow evaporation .
  • Temperature gradients : Crystallize at 4°C to reduce thermal motion and improve crystal quality .
  • Twinned data resolution : Apply SHELXL 's TWIN/BASF commands for refinement .

Q. What statistical approaches validate the reproducibility of biological activity data for indole-2,3-dione derivatives?

  • Triplicate experiments : Report mean ± SEM for MIC and cytotoxicity (e.g., MTT assays) .
  • ANOVA : Compare activity across substituent groups (e.g., -OCH₃ vs. -CF₃) .
  • Receiver operating characteristic (ROC) curves : Assess specificity/sensitivity in enzyme inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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